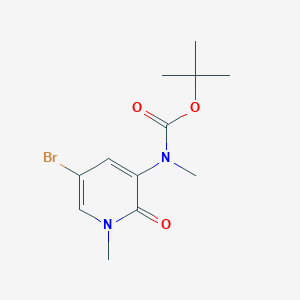

Tert-butyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl(methyl)carbamate

Descripción general

Descripción

Tert-butyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl(methyl)carbamate is a pyridine-derived compound featuring a tert-butyl carbamate group attached to a dihydropyridinone scaffold. Key structural attributes include:

- 5-Bromo substituent: A halogen group enabling cross-coupling reactions (e.g., Suzuki-Miyaura).

- 2-Oxo-1,2-dihydropyridine core: A partially saturated ring that may enhance hydrogen-bonding capacity compared to fully aromatic pyridines.

- Methylcarbamate: A protective group for amines, commonly used in drug synthesis to improve stability .

This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors or protease modulators.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl(methyl)carbamate typically involves multiple steps. One common method includes the bromination of a pyridine derivative followed by the introduction of a tert-butyl carbamate group. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities. Industrial methods also often employ greener solvents and catalysts to reduce environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl(methyl)carbamate undergoes various types of chemical reactions including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Reduction Reactions: Reduction can be used to modify the pyridine ring or other functional groups.

Common Reagents and Conditions

Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions often involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or amines .

Aplicaciones Científicas De Investigación

Tert-butyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl(methyl)carbamate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Material Science: The compound is used in the development of advanced materials with specific electronic or optical properties.

Biological Research: It serves as a tool for studying enzyme mechanisms and protein interactions.

Industrial Chemistry: The compound is used in the synthesis of agrochemicals and other industrial products.

Mecanismo De Acción

The mechanism of action of tert-butyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl(methyl)carbamate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with analogs from literature and patents:

Research Findings and Trends

- Synthetic Routes: The target compound’s synthesis likely involves bromination of a preformed dihydropyridinone, followed by carbamate protection. This contrasts with ’s multi-step sequences for stereospecific cyclohexyl derivatives .

- Stability : The tert-butyl carbamate group in all compounds provides amine protection under acidic conditions, but the dihydro core may render the target compound more prone to oxidation than aromatic analogs.

Actividad Biológica

Tert-butyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl(methyl)carbamate (CAS: 1706749-88-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅BrN₂O₃ |

| Molecular Weight | 303.16 g/mol |

| Boiling Point | 342.5 °C (predicted) |

| Density | 1.46 g/cm³ (predicted) |

| pKa | 8.51 (predicted) |

This compound exhibits biological activity primarily through its interaction with various molecular targets. The compound's structure allows it to modulate protein-protein interactions (PPIs), particularly involving the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is crucial for cellular defense against oxidative stress.

Nrf2 Pathway Inhibition

The Nrf2 pathway plays a significant role in regulating antioxidant responses. Compounds that inhibit the Nrf2-Keap1 interaction can potentially treat diseases associated with oxidative stress and inflammation. Research indicates that modifications in the compound's structure can enhance its potency as an inhibitor of this interaction, making it a candidate for further development in treating metabolic and autoimmune disorders .

Structure-Activity Relationship (SAR)

SAR studies have demonstrated that variations in the compound's structure significantly affect its biological activity. For instance:

- Bromine Substitution : The presence of the bromine atom at the 5-position enhances the compound's reactivity and binding affinity to target proteins.

- Carbamate Group : The tert-butyl carbamate moiety contributes to the lipophilicity and overall stability of the compound, which is essential for its bioavailability.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into their potential applications:

- Oxidative Stress Modulation : A study highlighted that derivatives of pyridinone compounds, similar to tert-butyl 5-bromo derivatives, showed significant effects on reducing oxidative stress markers in cellular models.

- Anticancer Activity : Another investigation found that compounds with similar dihydropyridine structures exhibited cytotoxic effects on various cancer cell lines by inducing apoptosis through modulation of cell signaling pathways .

- Neuroprotective Effects : Research indicated that some derivatives could protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative disease therapies.

Q & A

Q. What are the common synthetic strategies for preparing tert-butyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl(methyl)carbamate, and how can reaction conditions be optimized?

Basic

The synthesis typically involves multi-step protocols, including palladium-catalyzed cross-coupling reactions and carbamate protection. For example, tert-butyl carbamate derivatives are often synthesized via Buchwald-Hartwig amination or Suzuki-Miyaura coupling using Pd₂(dba)₃ and BINAP as ligands in toluene under inert atmospheres . Optimization includes controlling temperature (e.g., reflux conditions), stoichiometry of reagents (e.g., excess amines), and purification via column chromatography. Yield improvements may require screening of palladium catalysts (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) and ligand systems .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Basic

- Spectroscopy : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; ¹H, ¹³C, DEPT-135) are critical. The bromine atom’s isotopic pattern in HRMS aids identification, while NMR resolves substituent positions (e.g., dihydropyridinone protons at δ 5.5–6.5 ppm) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is preferred. Heavy atoms like bromine enhance anomalous scattering, improving phase resolution. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. How can researchers mitigate challenges in resolving the crystal structure of this compound, particularly with bromine’s heavy-atom effects?

Advanced

Bromine’s strong scattering can cause absorption errors or twinning. Strategies include:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for enhanced anomalous dispersion.

- Refinement : SHELXL’s TWIN/BASF commands model twinning, while the HKLF5 format handles multi-component datasets. Anisotropic displacement parameters (ADPs) refine bromine’s thermal motion .

- Validation : Check for missed symmetry (PLATON’s ADDSYM) and hydrogen-bonding networks to confirm stereochemistry .

Q. What experimental precautions are necessary to ensure the compound’s stability during storage and reactions?

Advanced

- Storage : Refrigerate (2–8°C) in airtight containers under nitrogen to prevent hydrolysis of the carbamate group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .

- Reaction Conditions : Avoid strong acids/bases that cleave the tert-butyl group. Use inert solvents (e.g., dry THF, DCM) and monitor reaction progress via TLC to minimize side reactions .

Q. How should researchers address contradictions in reaction yields when varying palladium catalysts or ligands?

Advanced

Yield discrepancies often arise from ligand-catalyst mismatches or solvent polarity effects. Systematic optimization includes:

- Ligand Screening : Bidentate ligands (BINAP) vs. monodentate (PPh₃) for stabilizing Pd intermediates.

- Solvent Effects : Polar aprotic solvents (DMF, MeCN) may accelerate oxidative addition but hinder ligand coordination.

- Additives : Salts like Cs₂CO₃ improve coupling efficiency by deprotonating amines .

Q. What safety protocols are recommended for handling tert-butyl carbamate derivatives in the lab?

Basic

While specific hazard data for this compound is limited, analogous tert-butyl carbamates require:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- First Aid : Immediate rinsing for eye/skin contact and medical consultation for ingestion .

Q. How can computational methods complement experimental data in analyzing this compound’s reactivity?

Advanced

- DFT Calculations : Predict regioselectivity in bromination or carbamate hydrolysis using Gaussian or ORCA. Optimize transition states (e.g., B3LYP/6-31G*) to validate reaction pathways.

- Molecular Dynamics (MD) : Simulate solvent effects on stability (e.g., water vs. DMSO) using GROMACS .

Q. What strategies are effective for resolving stereochemical ambiguities in derivatives of this compound?

Advanced

Propiedades

IUPAC Name |

tert-butyl N-(5-bromo-1-methyl-2-oxopyridin-3-yl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O3/c1-12(2,3)18-11(17)15(5)9-6-8(13)7-14(4)10(9)16/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMFRUGSTAWVFKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CC(=CN(C1=O)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.